molecular formula C7H7BrN2O2 B1278509 5-Bromo-N-methyl-2-nitroaniline CAS No. 302800-13-1

5-Bromo-N-methyl-2-nitroaniline

Cat. No.: B1278509
CAS No.: 302800-13-1
M. Wt: 231.05 g/mol
InChI Key: FTVGSRGPTYFWRQ-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a bromine atom, a nitro group, and a methylated aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-methyl-2-nitroaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-N-methyl-2-nitroaniline has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and dyes.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can influence enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-N-methyl-2-nitroaniline is unique due to the combination of its bromine, nitro, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

5-Bromo-N-methyl-2-nitroaniline (CAS No. 302800-13-1) is a compound of significant interest in biochemical research due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₇H₇BrN₂O₂
Molecular Weight231.05 g/mol
Melting PointNot specified
Boiling PointNot specified
PurityVaries by supplier

The compound features a bromine atom and a nitro group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The nitro group can participate in redox reactions, while the bromine atom facilitates halogen bonding, influencing enzyme activity and other biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function.
  • Redox Activity : The nitro group can undergo reduction to form amine derivatives, which may exhibit different biological activities.
  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with potentially enhanced biological properties .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest that similar nitroanilines possess antimicrobial properties, potentially making this compound useful in developing new antibiotics .
  • Antitumor Properties : Some derivatives of nitroanilines have shown promise in inhibiting tumor growth in vitro. Further research is needed to explore the specific effects of this compound on cancer cell lines.
  • Toxicity Profiles : While the compound has shown potential therapeutic benefits, it also poses risks. It is classified as harmful by inhalation and contact with skin, necessitating caution in handling .

Case Study 1: Antimicrobial Testing

A study published in Molecules explored the antimicrobial efficacy of various nitroanilines against Gram-positive bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Case Study 2: Antitumor Activity

In another study focusing on the cytotoxic effects of nitro-substituted anilines on murine melanoma B16 cells, it was found that certain derivatives could induce apoptosis in cancer cells while sparing normal cells . Although specific data on this compound was not provided, the structural similarities suggest potential for further investigation.

Properties

IUPAC Name

5-bromo-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVGSRGPTYFWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442474
Record name 5-BROMO-N-METHYL-2-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302800-13-1
Record name 5-BROMO-N-METHYL-2-NITROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (25 g) in ethanol (100 mL) was added methylamine (40% in methanol, 34.8 mL) at room temperature, and the mixture was stirred for 1 hr. The obtained mixture was cooled to 0° C., and the resulting precipitate was collected by filtration and washed with ice-cooled ethanol and diisopropyl ether. The obtained solid was dried to give the title compound (24.8 g) as a yellow solid.
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Synthesis routes and methods II

Procedure details

To a round bottom flask was added 4-bromo-2-fluoro-1-nitrobenzene (11.8 g, 53.7 mmol), anhydrous 1,4 Dioxane (100 mL), and a 2.0 M solution of methyl amine in methanol (56.4 mL, 113 mmol). The reaction mixture was then heated to 90° C. while stirring in a hot oil bath with a water cooled reflux condenser attached under an atmosphere of nitrogen for 3.5 hours. The crude reaction mixture was then allowed to cool to room temperature, and concentrated to give 5-bromo-N-methyl-2-nitroaniline (1-1). MS (M)+: observed=230.9, calculated=231.05.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

4-Bromo-2-fluoronitrobenzene (Aldrich, 1 eqvt), methylamine (2 eqvt), and hunig's base (3 eqvt) in DMF (1 Molar in substrate) were placed in a sealed vial and heated to 85° C. overnight. The crude mixture was diluted with water, and the product collected by filtration. Purification by chromatography (gradient: 92:8 hexanes:ethyl acetate to 68:32 hexanes:ethyl acetate) provided the title compound. 1HNMR (DMSO-d6, 400 MHz) δ 8.22 (bd, J=4.4 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.14 (d, J=2 Hz, 1H), 6.80 (dd, J=9.2, 2.4 Hz, 1H), 2.92 (d, J=4.8 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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